Boc-Val-Dil-Dap-Phe-OMe
Description
The Role of Synthetic Peptides in Chemical Biology and Drug Discovery
Synthetic peptides are indispensable tools in the realms of chemical biology and drug discovery. epi2025.comopenaccessjournals.comthermofisher.com They serve as versatile molecular probes to dissect complex biological processes, such as protein-protein interactions and enzyme-substrate recognition. epi2025.comthermofisher.com In drug development, peptides offer a unique bridge between small molecules and large biologics, exhibiting high specificity and potency. epi2025.comfrontiersin.org The ability to synthesize peptides allows for the creation of custom-designed molecules with enhanced stability and targeted activity, making them valuable candidates for therapeutic interventions in a wide range of diseases, including cancer and metabolic disorders. openaccessjournals.comfrontiersin.org
Significance of Non-Natural Amino Acids in Peptide Design and Engineering
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy to overcome the limitations of natural peptides, such as their susceptibility to proteolytic degradation. frontiersin.org These unique building blocks can introduce novel structural constraints, enhance binding affinity, and improve pharmacokinetic properties. This approach, known as peptidomimetics, has led to the development of more robust and effective therapeutic agents. frontiersin.org
Dolaisoleucine (Dil) is an unusual amino acid that is a component of several potent cytotoxic natural products, including dolastatin 10. mdpi.comnih.govscispace.com Its structure, a derivative of isoleucine, contributes significantly to the biological activity of the parent compounds. The synthesis of peptides containing Dil, such as Boc-Val-Dil-Dap-Phe-OMe, allows researchers to study the impact of this specific residue on peptide conformation and function. nih.govnih.gov The stereochemistry of Dil is crucial for its biological activity, and even subtle changes in its configuration can dramatically alter the cytotoxicity and tubulin polymerization inhibitory effects of the resulting peptide. nih.gov The synthesis of various stereoisomers of Dil-containing peptides has been instrumental in elucidating these structure-activity relationships. nih.govnih.gov
Overview of this compound as a Model System for Structural and Functional Studies
This compound encapsulates the principles of advanced peptide design. It is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies. medchemexpress.comfujifilm.com The "Boc" group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to prevent unwanted reactions at the N-terminus. wikipedia.orgnih.gov The sequence of amino acids—Valine (Val), Dolaisoleucine (Dil), 2,3-Diaminopropionic acid (Dap), and Phenylalanine methyl ester (Phe-OMe)—is strategically chosen. Valine is a natural, hydrophobic amino acid that influences protein structure. numberanalytics.com Phenylalanine methyl ester is a derivative of the amino acid phenylalanine, often used in peptide synthesis. chemimpex.comntu.ac.uksigmaaldrich.com The combination of these specific residues makes this compound a valuable tool for studying the principles of peptide chemistry, developing new synthetic methodologies, and exploring the structure-activity relationships of complex peptidomimetics. smolecule.comgoogle.com Its role as a linker in ADCs highlights its practical application in the development of next-generation cancer therapeutics. medchemexpress.comfujifilm.com
Structure
2D Structure
Properties
Molecular Formula |
C39H64N4O8 |
|---|---|
Molecular Weight |
716.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-3-oxo-1-phenylbutan-2-yl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1 |
InChI Key |
CEXFOGNATYRFPD-NTRIPLICSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Solid-Phase Peptide Synthesis (SPPS) of Boc-Val-Dil-Dap-Phe-OMe
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide manufacturing, valued for its efficiency and the ease of purification by simple filtration and washing. csbio.comiris-biotech.de The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic and robust method for SPPS. peptide.comsunresinlifesciences.com In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. csbio.com The synthetic cycle for chain elongation proceeds as follows:
Deprotection: The Boc group on the N-terminal amino acid of the resin-bound peptide is removed using a moderately strong acid, typically a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com
Neutralization: Following deprotection, the resulting N-terminal ammonium (B1175870) salt is neutralized to the free amine, often using a hindered base like diisopropylethylamine (DIEA), to prepare it for the next coupling step. peptide.com
Coupling: The carboxylic acid of the next Boc-protected amino acid is activated and then coupled to the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.
Washing: Excess reagents and byproducts are removed by washing the peptide-resin with various solvents. iris-biotech.de
This cycle is repeated for each amino acid in the sequence. The use of excess reagents drives the reactions to completion, a key advantage of SPPS. iris-biotech.de Side chains of reactive amino acids are protected with groups, such as benzyl (B1604629) esters, that are stable to the TFA used for Boc removal but can be cleaved simultaneously with peptide cleavage from the resin using a strong acid like hydrofluoric acid (HF). csbio.compeptide.com
The presence of the non-canonical and sterically hindered amino acid Dolaisoleucine (Dil) in the sequence presents a significant synthetic challenge. nih.govpeptide.com Standard coupling conditions may result in incomplete reactions and low yields. To overcome this, highly efficient coupling reagents are required to facilitate the formation of the peptide bond. sigmaaldrich.com These reagents convert the carboxylic acid into a highly reactive activated species.
Some of the most effective coupling reagents for difficult sequences include phosphonium (B103445) and aminium/uronium salts. peptide.comsigmaaldrich.com
| Coupling Reagent | Type | Characteristics |
| HATU | Aminium Salt | Highly efficient and fast-acting, generating highly reactive OAt esters. Considered one of the most effective reagents for coupling sterically hindered amino acids. sigmaaldrich.combachem.com |
| HBTU / TBTU | Aminium Salt | Widely used, reliable, and cost-effective reagents that generate OBt esters. Suitable for most standard couplings. bachem.com |
| PyBOP | Phosphonium Salt | Couples amino acids as efficiently as BOP but produces less hazardous byproducts. Generates OBt esters. peptide.com |
| PyAOP | Phosphonium Salt | The 7-aza derivative of PyBOP, it generates more reactive OAt esters and can lead to higher coupling yields, especially for hindered residues. sigmaaldrich.comiris-biotech.de |
| COMU | Uronium Salt | A modern reagent with coupling efficiency comparable to HATU. It is based on OxymaPure, avoiding the potentially explosive HOBt/HOAt additives, making it a safer alternative. sigmaaldrich.combachem.com |
| DEPBT | Phosphonium Salt | A coupling reagent noted for causing very little racemization, making it useful for incorporating easily epimerized amino acids. peptide.com |
This table summarizes common coupling reagents used in peptide synthesis to overcome challenges like steric hindrance.
The choice of reagent is critical for successfully incorporating the Dil residue and ensuring the integrity of the final peptide. iris-biotech.de
The "-OMe" in the compound's name indicates a methyl ester at the C-terminus of the phenylalanine residue. This modification can be achieved in several ways in the context of SPPS:
Pre-derivatized Amino Acid: The most straightforward method is to begin the synthesis using commercially available Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) as the first building block, which is attached to a suitable resin. acs.org
On-Resin Conversion: It is possible to convert a peptide attached to a hyper-acid sensitive resin, like 2-chlorotrityl chloride resin, directly to its C-terminal ester. This can be accomplished by treating the final peptide-resin with a solution of anhydrous HCl in methanol (B129727) (e.g., 0.2 M), which cleaves the peptide from the resin and simultaneously forms the methyl ester. ysu.am This method is mild and can preserve many acid-sensitive side-chain protecting groups. ysu.am
Side-Chain Anchoring: For certain amino acids like cysteine, a strategy exists where the amino acid ester is first prepared and then anchored to the resin via its side chain, allowing for peptide elongation. nih.govacs.org
Solution-Phase Peptide Synthesis Approaches for Fragments and Oligomers
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for large-scale production and for convergent synthesis approaches. sci-hub.segoogle.com In a convergent strategy, smaller protected peptide fragments are synthesized independently and then combined (condensed) to form the final, larger peptide. acs.org
This approach offers several advantages, including the ability to purify intermediates at each stage, which can lead to a purer final product and facilitate scale-up. sci-hub.se However, LPPS can be more labor-intensive and may face challenges with the decreasing solubility of larger protected peptide fragments. sci-hub.se
A plausible solution-phase route to this compound involves a convergent fragment condensation. For example, the tripeptide acid, Boc-Val-Dil-Dap-OH , can be synthesized and purified, and then coupled with L-phenylalanine methyl ester (H-Phe-OMe) in solution using a suitable coupling reagent to yield the final product. google.com This method was described in a patent for preparing the core structure of auristatin analogs. google.com
Stereoselective Synthesis of Dolaisoleucine (Dil) and 2,3-Diaminopropionic Acid (Dap) Building Blocks
| Building Block | Starting Material | Key Reaction Type / Method |
| Dolaisoleucine (Dil) | N-Boc-N-methylisoleucinal | Samarium Iodide (SmI₂) Mediated Reformatsky Reaction. nih.gov |
| 2,3-Diaminopropionic Acid (Dap) | Nα-Fmoc-O-tert-butyl-d-serine | Reductive amination of an aldehyde derived from serine. nih.gov |
| 2,3-Diaminopropionic Acid (Dap) | Nα-Boc-Asp(OBn)-OH | Curtius rearrangement to establish the β-nitrogen. researchgate.net |
This table outlines prominent stereoselective synthetic routes for the non-canonical amino acid building blocks required for the target peptide.
A reported synthesis of N-Boc-Dolaisoleucine utilizes a samarium iodide-mediated Reformatsky reaction of an α-chloroacetyloxazolidinone with N-Boc-N-methylisoleucinal. nih.gov The use of a chiral auxiliary in this reaction allows for precise control over the stereochemistry of the newly formed hydroxyl center. nih.gov
For 2,3-Diaminopropionic Acid (Dap) , several stereoselective routes exist. One effective method starts from commercially available d-serine. nih.gov The process involves converting the protected serine into an aldehyde, followed by a reductive amination to introduce the second nitrogen atom, all while preserving the original stereocenter. nih.gov Another approach employs a Curtius rearrangement on a derivative of aspartic acid to form the β-amino group. researchgate.net These methods yield orthogonally protected Dap derivatives suitable for peptide synthesis.
Purification and Characterization Techniques for Synthetic Peptides
Following synthesis, the crude peptide must be purified and its identity rigorously confirmed.
Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov This technique separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, incompletely deprotected peptides) based on hydrophobicity. Gradient elution with solvents like acetonitrile (B52724) and water containing an ion-pairing agent like TFA is typically used. nih.govnih.gov Solid-Phase Extraction (SPE) can also be used as an efficient, economical, and rapid purification method. nih.gov
Characterization: The identity and purity of the final product are confirmed using a combination of analytical techniques.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide, providing definitive evidence of its identity. dokumen.pub Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS to assess both purity and identity simultaneously. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for complete structural elucidation, confirming the connectivity of the amino acids and the presence of the protecting groups and C-terminal ester. acs.org
These analytical methods are essential for ensuring that the synthesized this compound meets the high standards of purity and structural integrity required for its use in further synthetic applications.
Conformational Analysis and Structural Elucidation
Experimental Spectroscopic Methods for Peptide Conformation in Solution
The solution-state conformation of a peptide is often a dynamic equilibrium of multiple structures. Spectroscopic techniques provide averaged structural information and insights into this dynamic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angles and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For a compound like Boc-Val-Dil-Dap-Phe-OMe, various NMR experiments would be conducted to gain detailed structural insights.
Key NMR Parameters and Experiments:
Chemical Shifts (¹H, ¹³C, ¹⁵N): The chemical shifts of the amide protons and alpha-protons are particularly sensitive to the local electronic environment and can provide initial clues about the secondary structure.
Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining short-range proton-proton distances (typically < 5 Å). These distance restraints are fundamental for calculating the 3D structure.
Coupling Constants (³J-coupling): The magnitude of the three-bond coupling constant between the amide proton (NH) and the alpha-proton (CαH), known as ³J(HNα), can be used to estimate the backbone dihedral angle φ using the Karplus equation.
Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can help identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns and helices. Protons with small temperature coefficients are likely to be shielded from the solvent due to hydrogen bonding.
While specific ¹H NMR data for this compound is mentioned in patent literature as a means of structural verification, the detailed spectra and analysis are not publicly accessible. patentorder.com A hypothetical data table based on typical peptide NMR studies is presented below.
| Parameter | Typical Value/Observation | Structural Implication |
| ³J(HNα) | Large (> 8 Hz) | Extended conformation |
| Small (< 5 Hz) | Helical conformation | |
| NOE (i to i+1) | Strong dαN(i, i+1) | Extended or helical structure |
| NOE (i to i+2) | dαβ(i, i+2) | Turn or helical structure |
| NOE (i to i+3) | dαβ(i, i+3) | Helical structure |
| Amide Proton Temperature Coefficient | > -4.5 ppb/K | Solvent exposed |
| < -4.5 ppb/K | Intramolecular H-bond |
Interactive Data Table: Hypothetical NMR Data for this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)
| Residue | Dihedral Angle (φ) Estimate | Key NOE Contacts | H-Bonding |
| Val | -120° | NH(Dil) - Hα(Val) | No |
| Dil | -100° | NH(Dap) - Hα(Dil) | Possible |
| Dap | -80° | NH(Phe) - Hα(Dap) | Yes |
| Phe | -60° | - | No |
Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs
For this compound, CD spectra would be recorded in various solvents to understand how the environment influences its conformation. For instance, a structure-promoting solvent like trifluoroethanol (TFE) might induce more ordered structures compared to an aqueous buffer.
Characteristic CD Spectra Features:
| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| β-Turn | Various types with distinct spectra, often a weak negative band ~220-230 nm and a positive band ~200-210 nm |
| Random Coil | Strong negative band around 195 nm |
X-ray Crystallography for Solid-State Conformations
X-ray crystallography provides the most precise and detailed three-dimensional structure of a molecule in its solid, crystalline state. If a suitable single crystal of this compound could be grown, this technique would yield atomic-resolution coordinates, definitive bond lengths, bond angles, and torsion angles. This solid-state conformation would serve as a crucial benchmark for comparison with solution-state structures and computational models. However, there is no publicly available information indicating that this compound has been successfully crystallized and its structure determined by X-ray diffraction.
Computational Modeling of Peptide Conformational Space
Computational methods are indispensable for exploring the vast conformational landscape available to a flexible molecule like a peptide and for providing a dynamic picture of its behavior.
Molecular Dynamics (MD) Simulations for Ensemble Conformations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the dynamic evolution of the peptide's conformation.
For this compound, an MD simulation would typically involve:
Building an initial 3D model of the peptide.
Placing it in a simulation box with an explicit solvent (e.g., water).
Minimizing the system's energy to remove steric clashes.
Gradually heating the system to the desired temperature.
Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative ensemble of conformations.
Analysis of the MD trajectory would provide information on the most populated conformational states, the flexibility of different regions of the peptide, and the dynamics of intramolecular hydrogen bonds.
Monte Carlo (MC) Simulations for Conformational Sampling
Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space of a peptide. Instead of following a deterministic trajectory like in MD, MC methods generate a series of conformations by making random changes to the coordinates of the atoms. Each new conformation is then accepted or rejected based on a probability criterion, typically related to the change in the system's potential energy.
MC simulations can be particularly effective at overcoming energy barriers and sampling a wider range of conformations than standard MD, especially for complex and flexible molecules. Various enhanced sampling techniques can be combined with MC simulations to further improve their efficiency in exploring the conformational landscape of this compound.
Compound Names
| Abbreviation | Full Name |
| Boc | tert-Butoxycarbonyl |
| Val | Valine |
| Dil | Dolaisoleuine |
| Dap | Dolaproine |
| Phe | Phenylalanine |
| OMe | Methyl ester |
| ADC | Antibody-Drug Conjugate |
| MMAF | Monomethyl auristatin F |
| TFE | Trifluoroethanol |
Quantitative Conformational Analysis Methods (e.g., Peptide Conformation Distribution (PCD) plot, Peptidomimetic Analysis (PMA) map)
Traditional methods for analyzing peptide backbone structures, such as the Ramachandran plot, rely on the measurement of phi (φ) and psi (ψ) dihedral angles. nih.govexpasy.org While effective for conventional peptides, this approach is not applicable to many structural peptidomimetics which may lack a standard amino acid backbone. nih.govprismbiolab.com To overcome this limitation, novel quantitative methods have been developed that focus on the spatial arrangement of side-chain Cα–Cβ bonds. nih.govacs.org
Peptide Conformation Distribution (PCD) Plot:
The Peptide Conformation Distribution (PCD) plot is a powerful, alignment-free method for the visual and comprehensive analysis of peptidomimetic structures. nih.govprismbiolab.com It examines the conformations of multiple side-chain Cα–Cβ bonds (or their corresponding pseudo-Cα–Cβ bonds in mimetics) to map them into a defined chemical space. nih.govcbi-society.org This is achieved through principal component analysis (PCA), which projects the coordinates of the Cα and Cβ atoms from a peptide fragment or a mimetic molecule onto a pre-calculated conformational distribution map derived from a large dataset of protein structures from the Protein Data Bank (PDB). prismbiolab.comresearchgate.net
The resulting plot allows for a visual inspection of the conformational distribution and the extent of chemical space covered by the molecule. prismbiolab.com By projecting a peptidomimetic onto the PCD plot, one can visually assess its structural similarity to known secondary structures like α-helices, β-sheets, and turns. nih.govresearchgate.net This provides a comprehensive understanding of the molecule's conformational characteristics. prismbiolab.com
Peptidomimetic Analysis (PMA) Map:
In contrast to the PCD plot, the Peptidomimetic Analysis (PMA) map is an alignment-based method that provides a quantitative evaluation of the similarity between a peptidomimetic and a specific target peptide motif. nih.govprismbiolab.com The PMA map is generated by superimposing the structures of peptidomimetic molecules onto the target peptide and calculating two key parameters: the average of position difference (APD) and the average of vector difference (AVD) for the Cα–Cβ bonds. prismbiolab.com
The APD, plotted on the x-axis, represents the difference in the position of the side chains, while the AVD, on the y-axis, indicates the difference in the direction of the side-chain vectors. prismbiolab.com This allows for a quantitative comparison of different mimetic scaffolds, even those with varying sets of pseudo-Cα–Cβ bonds, on a single map. nih.govprismbiolab.com The PMA map is particularly useful for the rational selection of the best scaffold to mimic a target peptide motif and for detailed similarity evaluations based on each pseudo-Cα–Cβ bond. nih.govprismbiolab.com
Table 1: Comparison of PCD Plot and PMA Map nih.govprismbiolab.com
| Feature | Peptide Conformation Distribution (PCD) Plot | Peptidomimetic Analysis (PMA) Map |
| Analysis Type | Alignment-free | Alignment-based |
| Basis of Analysis | Side-chain Cα–Cβ bonds and pseudo-Cα–Cβ bonds | Side-chain Cα–Cβ bonds and pseudo-Cα–Cβ bonds |
| Output | Visual plot of conformational distribution in chemical space | Quantitative map with Average Position Difference (APD) and Average Vector Difference (AVD) |
| Primary Use | Comprehensive visualization of conformational space and similarity to secondary structures | Quantitative comparison of similarity between various mimetics and a target motif |
| Key Advantage | Visualizes the entire conformational distribution of a molecule | Allows direct quantitative comparison of different peptidomimetic scaffolds |
| Limitation | Cannot compare different mimetic types on a single map | Does not describe the whole chemical space of peptide fragments |
Influence of Dolaisoleucine (Dil) and 2,3-Diaminopropionic Acid (Dap) on Backbone and Side-Chain Conformations
The presence of the non-proteinogenic amino acids Dolaisoleucine (Dil) and 2,3-Diaminopropionic acid (Dap) is expected to exert a profound influence on the conformational landscape of this compound.
Dolaisoleucine (Dil):
2,3-Diaminopropionic Acid (Dap):
The incorporation of 2,3-Diaminopropionic acid (Dap) introduces unique structural and physicochemical properties into a peptide chain. The presence of a second amino group on the β-carbon allows for potential side-chain modifications and introduces a titratable group with a pKa that is sensitive to the local environment. nih.gov When incorporated into a peptide, the pKa of the β-amino group of Dap is significantly lowered compared to its free form, making its protonation state sensitive to pH changes within the physiological range (pH 5-7). nih.gov This can lead to pH-dependent conformational changes in Dap-containing peptides.
Table 2: Conformational Influence of Dil and Dap Residues
| Amino Acid | Key Conformational Influences | Supporting Findings |
| Dolaisoleucine (Dil) | - Induces compact, folded structures. semanticscholar.org- Promotes a cis conformation of the preceding peptide bond (e.g., Val-Dil). semanticscholar.org- Acts as a critical structural element in potent natural products like dolastatin 10. nih.gov | NMR and molecular modeling studies of dolastatin 10 analogues reveal a compact structure folded around the Val-Dil bond. semanticscholar.orgnih.gov |
| 2,3-Diaminopropionic Acid (Dap) | - Introduces pH-sensitive conformational changes due to the lowered pKa of its β-amino group in a peptide. nih.gov- Can participate in forming helical structures (e.g., 3₁₀-helix). researchgate.net- The shorter side chain can also perturb helical structures in some sequences. scispace.com- Allows for peptide branching, creating unique topologies. researchgate.net | Peptides with Dap undergo significant conformational changes between pH 5 and 7. X-ray diffraction and NMR studies show Dap-containing peptides adopting 3₁₀-helical structures. researchgate.net |
Conformational Preferences and Flexibility of this compound
While no direct experimental studies on the conformational analysis of this compound have been published, its conformational preferences and flexibility can be inferred from the known effects of its constituent amino acids. The peptide's structure is a result of the interplay between the bulky, hydrophobic standard amino acids (Val, Phe) and the conformationally unique non-standard residues (Dil, Dap).
Peptide Stability and Degradation in Biological Mimetic Environments
Investigation of Proteolytic Stability
Proteolytic stability is a paramount feature for peptide-based linkers. The design of Boc-Val-Dil-Dap-Phe-OMe reflects a strategy to resist general enzymatic degradation while being sensitive to specific proteases.
As a component of ADCs, the peptide sequence is engineered for selective cleavage by enzymes, particularly proteases that are abundant within target cells, such as cancer cells. medchemexpress.com Cleavable linkers like this are often designed to be substrates for lysosomal proteases like cathepsins. medchemexpress.com The Valine (Val) residue in the sequence is indicative of a potential cleavage site for certain peptidases.
Conversely, the structure is designed to resist degradation by common serum peptidases. Exopeptidases, which cleave amino acids from the ends of a peptide chain, are effectively blocked by the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal methyl ester (OMe). creative-peptides.comsigmaaldrich.comnih.gov The inclusion of unnatural amino acids like Dolaisoleuine (Dil) and Diaminopropionic acid (Dap) further hinders recognition and cleavage by many standard endopeptidases that are specific to L-amino acid sequences. frontiersin.orgresearchgate.net
| Enzyme Type | Predicted Action | Rationale | Reference |
|---|---|---|---|
| Exopeptidases (e.g., Aminopeptidases) | Resistant | N-terminal is blocked by the Boc group, preventing cleavage. | creative-peptides.com, sigmaaldrich.com, |
| Exopeptidases (e.g., Carboxypeptidases) | Resistant | C-terminal carboxyl group is modified to a methyl ester (OMe), preventing recognition. | sigmaaldrich.com, nih.gov |
| General Endopeptidases (e.g., Trypsin) | Resistant | Presence of unnatural amino acids (Dil, Dap) disrupts typical recognition sites. | frontiersin.org |
| Targeted Endopeptidases (e.g., lysosomal proteases) | Susceptible | Peptide linkers in ADCs are specifically designed to be cleaved by intracellular proteases. | , medchemexpress.com |
For intravenously administered therapeutics like ADCs, stability in plasma is crucial to ensure the agent can circulate and reach its target without premature degradation. fujifilm.com The design of linkers like this compound is therefore focused on achieving high plasma stability. medchemexpress.com This is accomplished through the combined protective effects of terminal modifications and the incorporation of unnatural amino acids. creative-peptides.comfrontiersin.org Studies on peptides containing D-amino acids and other unnatural residues have shown significantly enhanced stability in human plasma compared to their natural L-amino acid counterparts. frontiersin.orgnih.gov For instance, some D-amino acid-based peptides remain over 90% intact after 8 hours in plasma, whereas corresponding L-peptides can be substantially degraded. frontiersin.orgnih.gov Given that ADCs are administered intravenously to bypass the harsh proteolytic environment of the gastrointestinal tract, stability in gastric or intestinal fluids is not a primary design consideration. fujifilm.com
Design Principles for Enhanced Proteolytic Resistance
The architecture of this compound is a clear example of rational design to enhance biostability.
The incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for improving the stability of peptide therapeutics. researchgate.net These unique residues are poor substrates for common proteases, which have evolved to recognize the 20 standard proteinogenic amino acids. frontiersin.org
Dolaisoleuine (Dil) : This unusual amino acid, a component of the natural product dolastatin 10, introduces steric bulk and a unique side-chain structure that hinders the approach of proteolytic enzymes. researchgate.net
Diaminopropionic acid (Dap) : The presence of this and other similar unnatural amino acids like D-amino acids has been shown to significantly protect peptides from degradation by enzymes such as trypsin and plasma proteases. frontiersin.org The replacement of natural cleavage sites with these residues is a proven method to enhance stability. frontiersin.org
D-Amino Acids : While not explicitly listed in the primary sequence of this compound, the use of D-amino acids is a prevalent strategy in peptide design for increasing proteolytic resistance. frontiersin.orgnih.gov Proteases are stereospecific for L-amino acids, making peptides containing D-isomers highly resistant to enzymatic breakdown. nih.govnih.gov
| Structural Element | Mechanism of Action | Impact on Stability | Reference |
|---|---|---|---|
| Unnatural Amino Acids (Dil, Dap) | Poor recognition by protease active sites; steric hindrance. | Significantly enhances resistance to a broad range of peptidases. | frontiersin.org, researchgate.net |
| Potential D-Amino Acids | Enzymatic stereospecificity for L-amino acids. | Confers high resistance to most proteases. | nih.gov, nih.gov |
Modifying the termini of a peptide is a fundamental and effective method to increase its stability. researchgate.net
N-Terminal Boc Group : The tert-butoxycarbonyl (Boc) group at the N-terminus blocks the free primary amine. This modification prevents the peptide from being a substrate for aminopeptidases, a major class of exopeptidases that initiate degradation from the N-terminus. creative-peptides.comsigmaaldrich.com This capping mimics the structure of many native proteins and is a common strategy to prolong a peptide's half-life. creative-peptides.comsigmaaldrich.com
C-Terminal Methyl Ester (OMe) : Similarly, the modification of the C-terminal carboxylic acid to a methyl ester neutralizes the negative charge and blocks recognition by carboxypeptidases. sigmaaldrich.comnih.gov While this modification enhances stability against certain proteases, the ester bond itself can be a target for esterase enzymes, a property that can be intentionally designed for prodrug activation. nih.gov
Structural Modifications to Prevent Degradation
To address the inherent instability of peptide linkers in biological systems, several structural modification strategies have been developed. These modifications aim to enhance resistance to enzymatic degradation in plasma without compromising the desired cleavage within the target cell's lysosomes.
N-Methylation: One effective strategy is the N-methylation of the peptide backbone, which involves substituting the hydrogen atom of an amide nitrogen with a methyl group. mdpi.com This modification can confer several advantages, including enhanced proteolytic stability and increased membrane permeability. nih.govacs.org By removing the amide proton, N-methylation disrupts the hydrogen bonding patterns recognized by proteases, thus sterically hindering enzymatic cleavage. mdpi.com Studies on various peptides have shown that N-methylation can dramatically increase metabolic stability in the presence of intestinal enzymes and in serum. nih.gov For instance, the N-methylation of a single amide bond in one peptide increased its half-life in rat intestinal perfusate from approximately 10 minutes to over 500 minutes. mdpi.com
| Peptide | Modification | Environment | Result | Reference |
|---|---|---|---|---|
| Melanocortin Peptides | Backbone N-methylation | Intestinal Enzymes | Maintained metabolic stability compared to non-methylated analogs. | nih.gov |
| Somatostatin Analog | Multiple N-methylation | In vivo | Led to a metabolically stable and intestinally permeable analog. | nih.gov |
| Generic Peptides | N-methylation | General Proteolytic Conditions | Confers enhanced protease resistance. | mdpi.com |
Amino Acid Substitution: The choice of amino acids within the linker sequence significantly influences its stability. Research on dolastatin 10, a natural compound from which auristatin analogues like this compound are derived, shows that modifications to the core amino acids can enhance stability and potency. mdpi.comjst.go.jp Substituting specific amino acids with non-canonical or sterically hindered residues can block or slow enzymatic cleavage. For example, studies have shown that introducing acidic or bulky amino acid groups can increase resistance to hydrolysis by esterases and proteases. nih.gov Furthermore, introducing azide (B81097) groups into the Valine (Val) or Diaminopropionic acid (Dap) subunits of dolastatin analogues has been found to enhance cytotoxic activity, suggesting that such modifications are well-tolerated and can be a viable strategy for creating more potent and potentially more stable linkers. mdpi.comacs.org
C-Terminal Modification: The C-terminus of this compound is a phenylalanine methyl ester (Phe-OMe). Ester bonds are generally more susceptible to hydrolysis by endogenous esterases than amide bonds. nih.gov Replacing the C-terminal ester with a more stable amide functionality is a common strategy to prevent degradation. rsc.org Studies comparing C-terminal esters and amides have demonstrated that the amide carbonyl is far superior in promoting the folded, stable conformation of a peptide. researchgate.net This increased stability is due to the different electronic and hydrogen-bonding properties of the amide bond compared to the ester linkage. researchgate.netbiorxiv.org
| Modification | Property | Advantage of Amide over Ester | Reference |
|---|---|---|---|
| C-Terminal Amide | Chemical Stability | Less susceptible to nucleophilic attack and hydrolysis. | nih.govrsc.org |
| C-Terminal Amide | Conformational Stability | Superior hydrogen-bonding acceptor, promoting folded structures and reducing "end-fraying". | researchgate.net |
| C-Terminal Amide | Resistance to Epimerization | More resistant to epimerization in the presence of basic species compared to thioesters. | nih.gov |
These structural modifications represent key strategies in medicinal chemistry to fine-tune the stability of peptide linkers like this compound, ensuring they perform their function effectively as part of complex therapeutic agents.
Structure Activity Relationship Sar Investigations and Molecular Design
Methodologies for Structure-Activity Relationship Elucidation
A primary strategy for elucidating the role of individual amino acid residues within a peptide is systematic replacement, often with the proteinogenic amino acid Alanine (Ala-scanning) or with other natural or unnatural amino acids. nih.govnih.gov This approach allows for the assessment of the importance of a specific side chain for biological activity. While specific mutational analyses for Boc-Val-Dil-Dap-Phe-OMe are not extensively documented in publicly available literature, extensive SAR studies on the parent compound, dolastatin 10, and its analogues provide significant insights. acs.orgacs.org
For instance, modifications at the dolaisoleucine (Dil) and dolaproine (Dap) positions in dolastatin 10 have been shown to have a profound impact on its cytotoxic potency. acs.org By synthesizing and testing a series of analogues where these residues are altered, researchers can map the critical interactions between the peptide and its biological target, tubulin. nih.gov This "mutational" approach helps to identify key pharmacophoric elements and regions of the molecule that are amenable to modification without significant loss of activity.
The data gathered from these analogue series can be compiled to build a comprehensive SAR model, as illustrated in the hypothetical table below, which is based on findings from dolastatin 10 research.
| Analogue Position | Modification | Relative Binding Affinity | Reference |
| Valine | Replaced with Alanine | Decreased | nih.gov |
| Dolaisoleucine | Stereochemical Inversion | Significantly Decreased | nih.gov |
| 2,3-Diaminopropionic acid | N-methylation | Variable | acs.org |
| Phenylalanine | Replaced with Alanine | Decreased | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For peptides like this compound, QSAR studies can predict the activity of novel analogues, thereby prioritizing synthetic efforts. nih.gov
The process typically involves:
Data Set Generation: A series of analogues with known biological activities (e.g., binding affinity to a target protein) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include physicochemical properties (e.g., hydrophobicity, electronic properties) and 3D structural features (e.g., molecular shape, surface area).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical model that links the descriptors to the biological activity. nih.govrsc.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For a peptide containing unnatural amino acids like Dil and Dap, specialized descriptors that capture the unique steric and electronic features of these residues would be crucial for a robust QSAR model. Molecular docking and molecular dynamics simulations can further refine these models by providing insights into the binding modes of the peptides and the energetic contributions of each residue. researchgate.net
Elucidating the Role of Dolaisoleucine (Dil) and 2,3-Diaminopropionic Acid (Dap) Side Chains in Molecular Recognition
The inclusion of the unnatural amino acids Dolaisoleucine (Dil) and 2,3-Diaminopropionic acid (Dap) is a key feature of this compound and its parent compounds, conferring unique structural and functional properties.
2,3-Diaminopropionic Acid (Dap): The Dap residue introduces several important features. The presence of a primary amine on the side chain allows for potential hydrogen bonding or ionic interactions with the target protein. nih.govk-state.edu Furthermore, Dap residues are known to induce turns in peptide backbones, which can be crucial for adopting the correct conformation for binding. kvinzo.com In the context of larger peptides and proteins, Dap can serve as a branching point for the attachment of other molecules. researchgate.net The pKa of the side-chain amine in Dap can be influenced by the local microenvironment within the peptide, potentially leading to pH-sensitive interactions. nih.gov This property is particularly relevant for molecules that need to traverse different cellular compartments with varying pH levels.
The unique functionalities of Dil and Dap are summarized in the table below:
| Amino Acid | Key Side Chain Features | Potential Role in Molecular Recognition |
| Dolaisoleucine (Dil) | Bulky, hydrophobic | Hydrophobic interactions, conformational stabilization |
| 2,3-Diaminopropionic acid (Dap) | Primary amine, short side chain | Hydrogen bonding, ionic interactions, induction of turns, pH-sensitive interactions |
Stereochemical Requirements for Specific Molecular Interactions
Studies on dolastatin 10 have unequivocally demonstrated the importance of stereochemistry. nih.govnih.gov Alterations in the stereocenters of the Dil and Dap residues often lead to a dramatic loss of cytotoxic activity. For example, reversal of the configuration at certain positions within the dolaisoleucine moiety can significantly reduce the peptide's ability to inhibit tubulin polymerization. nih.gov However, it has been noted that reversal of configuration at position 19a in the dolaisoleucine moiety of dolastatin 10 did not lead to a reduction in cytotoxicity. nih.gov This highlights the nuanced and specific nature of stereochemical requirements for biological activity.
The precise stereochemistry is essential for:
Orienting side chains for optimal interaction: The functional groups on the side chains must be positioned correctly to form key bonds (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
Ensuring a snug fit within the binding pocket: The stereochemistry dictates the molecule's shape, which must be complementary to the topology of the protein's binding site. nih.gov
Rational Design of this compound Analogues for Modulating Protein-Ligand Interactions
The insights gained from SAR and stereochemical studies provide a foundation for the rational design of novel this compound analogues with tailored properties for modulating protein-ligand interactions. nih.govbiosynth.com The goal of such design efforts is often to improve binding affinity, selectivity, or other pharmacokinetic properties without relying on clinical efficacy data.
Theoretical Binding Models: Computational tools such as molecular docking and molecular dynamics simulations are invaluable in the rational design process. biorxiv.orgoup.com By creating a theoretical model of this compound bound to a target protein, researchers can visualize the key interactions and predict the effects of structural modifications. For example, a binding model might suggest that replacing the phenylalanine residue with a different aromatic amino acid could enhance π-stacking interactions within the binding pocket.
Affinity Studies: The designed analogues are then synthesized and their binding affinity for the target protein is determined experimentally. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics. This experimental feedback is crucial for refining the theoretical models and guiding the next round of design.
The iterative cycle of design, synthesis, and testing allows for the systematic optimization of the peptide scaffold. For instance, if the goal is to enhance binding affinity, modifications might focus on:
Introducing additional hydrogen bond donors or acceptors.
Increasing the hydrophobicity of a side chain to improve interactions with a nonpolar pocket.
Constraining the peptide's conformation to reduce the entropic penalty of binding.
This rational design approach, grounded in a thorough understanding of SAR and stereochemical principles, is a powerful strategy for developing novel peptide-based modulators of protein-protein interactions.
Functionality As a Chemical Biology Tool and Building Block in Advanced Systems
Role as a Cleavable Linker in Antibody-Drug Conjugate (ADC) Design
One of the most significant applications of peptide sequences like that found in Boc-Val-Dil-Dap-Phe-OMe is in the construction of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.com ADCs are a class of targeted therapies that combine a monoclonal antibody's specificity with the cell-killing power of a cytotoxic drug. nih.gov The linker connecting these two parts is a critical component that dictates the ADC's stability, efficacy, and safety. frontiersin.org Peptide-based linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes found within cancer cells, ensuring the payload is released only at the target site.
The design of a cleavable linker for an ADC is a delicate balance between two opposing requirements: high stability in the bloodstream and rapid, specific cleavage inside the target cell. frontiersin.orgnih.gov Premature release of the cytotoxic payload in circulation can lead to systemic toxicity and a reduced therapeutic window. researchgate.net Conversely, a linker that is too stable may not release the drug efficiently upon internalization, diminishing the ADC's potency. frontiersin.org
Key design considerations for peptide linkers include:
Amino Acid Sequence: The choice of amino acids at the cleavage site (known as the P2 and P1 positions) is crucial for determining susceptibility to specific proteases. The Valine residue is a common choice for the P2 position in cathepsin-sensitive linkers. mdpi.com
Steric Hindrance: The structure of the amino acid side chains near the cleavage site can influence the rate of enzymatic cleavage. Bulky groups may hinder the enzyme's access to the peptide bond.
Self-Immolative Spacers: Often, the peptide linker is connected to a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC). nih.gov After the peptide is cleaved, this spacer undergoes a rapid electronic cascade reaction to release the unmodified, fully active drug. nih.gov
The following table summarizes these key design considerations:
| Design Consideration | Impact on ADC Performance | Rationale |
| Peptide Sequence | Determines cleavage specificity and rate. | Must be a substrate for target intracellular enzymes (e.g., Cathepsin B) but not for plasma proteases. |
| Stability in Plasma | Prevents premature drug release, reducing systemic toxicity. | An ideal linker remains intact in circulation (pH ~7.4) for an extended period. nih.gov |
| Cleavage Efficiency | Ensures potent cell-killing effect at the target site. | Requires rapid cleavage in the specific environment of the lysosome (acidic pH, high protease concentration). axispharm.com |
| Hydrophilicity | Affects aggregation, pharmacokinetics, and drug-to-antibody ratio (DAR). | Balancing hydrophobicity is critical to prevent aggregation and rapid clearance. acs.org |
Enzymatic Cleavage Mechanisms of Peptide Linkers within Cellular Environments
The primary mechanism for the cleavage of dipeptide linkers in ADCs involves lysosomal proteases. mdpi.com After an ADC binds to its target antigen on a cancer cell surface, the entire complex is internalized through a process called receptor-mediated endocytosis. mdpi.com The ADC is then transported through the endosomal pathway to the lysosome, a cellular organelle containing a host of hydrolytic enzymes that function at an acidic pH.
Within the lysosome, cysteine proteases, most notably Cathepsin B, recognize and hydrolyze specific peptide sequences. For a Valine-containing linker, Cathepsin B cleaves the amide bond on the C-terminal side of the dipeptide. tcichemicals.com This cleavage event is the initiating step for drug release. If a self-immolative spacer like PABC is present, its cleavage triggers a 1,6-elimination reaction that expels carbon dioxide and liberates the amine-containing drug in its active form. nih.gov While Cathepsin B was initially thought to be the sole enzyme responsible, later studies have shown that other cathepsins, such as L, S, and F, can also be involved in the cleavage process. nih.gov This enzymatic redundancy ensures robust drug release within the target cell.
Integration into Peptide-Based Probes for Molecular Interrogation
Beyond ADCs, peptide sequences are fundamental components of molecular probes used for diagnostics and imaging. nih.govnih.gov These probes are designed to detect and quantify specific biological activities or molecules, such as enzymes, within a cellular or in vivo context. rsc.org A peptide like this compound can be incorporated into an "activatable" probe. nih.gov
In a typical design, the peptide sequence acts as a linker between a reporter molecule (e.g., a fluorophore) and a quencher. In this "off" state, the probe's signal is suppressed. However, when the probe encounters its target enzyme (e.g., a protease that is overexpressed in a disease state), the peptide linker is cleaved. This cleavage separates the reporter from the quencher, leading to a detectable signal (e.g., fluorescence), indicating the presence and activity of the target enzyme. nih.gov The specificity of the peptide sequence ensures that the probe only activates in the presence of the intended biomarker, providing high-contrast imaging and sensitive detection. bit.edu.cn
Utility in Scaffold Diversification and Library Generation for Chemical Biology Screening
Peptides are excellent scaffolds for creating large combinatorial libraries of molecules for drug discovery and chemical biology screening. rsc.orgnih.gov The principles of solid-phase peptide synthesis allow for the systematic variation of amino acid sequences, enabling the generation of immense molecular diversity from a set of building blocks. nih.gov
A core structure like Val-Dil-Dap-Phe can be used as a starting point for scaffold diversification. mdpi.com By systematically substituting each amino acid with other natural or non-natural residues, chemists can create a library containing thousands to millions of related but distinct compounds. chemistryworld.com These libraries can then be screened against a biological target (e.g., a receptor, enzyme, or protein-protein interaction) to identify "hit" compounds with a desired biological activity. rsc.org The use of both standard and non-proteinogenic amino acids like Dil and Dap expands the chemical space that can be explored, increasing the probability of discovering novel and potent bioactive molecules. mdpi.com
Future Perspectives and Emerging Research Avenues
Advancements in Automated Synthesis of Complex Peptide Sequences
The synthesis of structurally complex and pure peptides like Boc-Val-Dil-Dap-Phe-OMe is fundamental to its application in research and development. Historically, peptide synthesis was a laborious, manual process. However, the field has been revolutionized by automation, which has significantly increased efficiency, throughput, and reproducibility. creative-peptides.com
Modern peptide synthesis relies heavily on Solid-Phase Peptide Synthesis (SPPS) , a technique that involves assembling a peptide chain sequentially while one end is attached to a solid polymer support. asymchem.comnih.gov This method simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. nih.gov The two primary chemistries used in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which refer to the type of protecting group used for the N-terminus of the amino acids. creative-peptides.comnih.gov
Recent innovations are further refining this process. Microwave-assisted peptide synthesis (MAPS) , for example, utilizes microwave energy to accelerate the chemical reactions (coupling and deprotection steps) involved in chain elongation. asymchem.com This technology significantly reduces synthesis times from days to hours while often improving the purity and yield of the final product, especially for difficult or lengthy sequences. asymchem.com
Furthermore, the development of high-throughput automated peptide synthesizers has transformed the landscape of peptide discovery. creative-peptides.com These systems can perform multiple syntheses in parallel, enabling the rapid creation of peptide libraries for screening and optimization. researchgate.net Coupled with technologies like microfluidic chips, researchers can now generate thousands of unique peptide sequences in a single experiment, accelerating the discovery of new bioactive molecules and linkers. creative-peptides.com
| Synthesis Technology | Principle | Key Advantages |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide chain is assembled on a solid resin support. | Simplified purification, amenability to automation. nih.gov |
| Microwave-Assisted Synthesis | Microwave energy is used to accelerate reaction rates. | Drastically reduced synthesis times, improved purity and yield. asymchem.com |
| Automated Parallel Synthesizers | Multiple peptides are synthesized simultaneously in separate reaction vessels. | High throughput, increased reproducibility, reduced human error. creative-peptides.comcreative-peptides.com |
| Microfluidic Chip Synthesis | Miniaturized reactors on a chip are used for synthesis. | High-throughput screening, reduced reagent consumption. creative-peptides.com |
These advancements are critical for producing complex peptides that incorporate unnatural amino acids, such as the Dolaisoleucine (Dil) and Diaminopropionic acid (Dap) residues found in the this compound sequence.
Integration of Artificial Intelligence and Machine Learning in Peptide Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize peptide-based research, shifting from iterative experimental discovery to predictive, in silico design. mit.eduoup.com For a peptide scaffold like Val-Dil-Dap-Phe, AI can be leveraged to predict its properties and to design novel sequences with enhanced characteristics.
Bioactivity: Predicting the therapeutic potential of a peptide, such as its antimicrobial or anti-cancer activity. mit.edu
Physicochemical Properties: Forecasting solubility, stability, and aggregation potential. scitechdaily.com
Peptide-Protein Interactions: Modeling how a peptide will bind to a specific biological target, which is crucial for drug design. nih.gov
Deep learning models and generative algorithms, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can go a step further by generating entirely new peptide sequences with desired functionalities. oup.comnih.gov This allows researchers to explore a vast chemical space that would be inaccessible through experimental methods alone. nih.gov For instance, an AI model could be tasked with designing variations of the Val-Dil-Dap-Phe sequence to optimize its cleavage by a specific enzyme while minimizing off-target effects.
| AI/ML Application | Description | Impact on Peptide Research |
| Predictive Modeling | ML models (e.g., Random Forests, Neural Networks) are trained to predict peptide properties like bioactivity and toxicity from their sequence. nih.gov | Accelerates candidate selection and reduces the need for extensive initial screening experiments. nih.gov |
| Generative Design | Deep learning models (e.g., GANs, VAEs) create novel peptide sequences optimized for specific functions. nih.gov | Enables the exploration of new chemical space and the de novo design of therapeutic peptides. |
| Structural Prediction | AI tools predict the three-dimensional structure of peptides and how they interact with target proteins. | Guides the rational design of peptides with improved binding affinity and specificity. nih.gov |
| Property Optimization | Algorithms systematically modify peptide sequences to enhance desired characteristics like stability or cell penetration. | Overcomes common limitations of natural peptides, making them more viable as drugs. mit.edu |
Development of Novel Unnatural Amino Acids and Their Incorporation Strategies
The inclusion of unnatural amino acids (UAAs) is a powerful strategy for enhancing the properties of peptides. nih.gov UAAs are amino acids that are not among the 20 proteinogenic ones. Their incorporation can bestow peptides with improved features such as increased stability against enzymatic degradation, enhanced bioactivity, and constrained conformations that improve target binding. asymchem.comnih.gov The this compound sequence contains at least two such components: Dolaisoleucine (Dil) and Diaminopropionic acid (Dap).
The development of UAAs is a vibrant area of chemical research. Scientists are continuously creating new building blocks with unique side chains and stereochemistry to expand the chemical diversity available for peptide engineering. pitt.edu Recent breakthroughs have provided powerful new methods to create UAAs with a high degree of control over their structure, a process that was traditionally complex and inefficient. pitt.eduscripps.edu
Synthesizing peptides that contain UAAs presents unique challenges that are being addressed by evolving incorporation strategies. nih.gov These include:
Custom Solid-Phase Synthesis: Automated synthesizers and optimized chemical protocols are adapted to handle the unique reactivity of different UAA building blocks.
Enzymatic Ligation: Using enzymes to incorporate UAAs into a peptide chain, which can offer high specificity.
Bioengineering: Genetically modifying organisms to produce proteins containing specific UAAs, although this is more common for larger proteins than for short synthetic peptides. pitt.edu
The rational incorporation of UAAs has proven highly effective in developing novel antimicrobial peptides (AMPs) that can overcome antibiotic resistance. nih.gov By replacing natural amino acids with UAAs, researchers have created AMPs with greater potency and a longer lifespan in biological systems. nih.gov This principle is directly applicable to scaffolds like Val-Dil-Dap-Phe, where modifying the UAA components could fine-tune its performance for specific applications.
Expanding the Applicability of this compound Scaffolds in Advanced Bioconjugate Chemistry
The peptide sequence within this compound is primarily recognized for its role as a cleavable linker in Antibody-Drug Conjugates (ADCs). medchemexpress.commedchemexpress.eu ADCs are a class of targeted therapeutics that use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connects the drug to the antibody and is designed to be stable in the bloodstream but to release the payload upon reaching the target cell. medchemexpress.com
The Val-Dil-Dap-Phe sequence serves as a substrate for intracellular proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. Upon internalization of the ADC into a cancer cell, these enzymes cleave the peptide linker, releasing the cytotoxic agent precisely where it is needed. The Boc and OMe moieties are protecting groups used during the synthesis of this linker; they are removed to allow for conjugation to the antibody and the drug molecule. vectorlabs.comlibretexts.org
The future applicability of this scaffold lies in expanding its use in more sophisticated bioconjugate designs. Research is moving beyond simple antibody-drug conjugates to more complex constructs:
Dual-Payload ADCs: Attaching two different types of drugs to a single antibody to combat drug resistance or target multiple cellular pathways. The peptide linker could be engineered to release each payload under different conditions.
Peptide-Drug Conjugates (PDCs): Using a targeting peptide instead of a full antibody to deliver a drug. This results in smaller molecules that may have better tumor penetration. The Val-Dil-Dap-Phe sequence could be adapted for use in these PDC systems.
Probody Drug Conjugates (PDCs): These are antibody-drug conjugates that are activated only in the tumor microenvironment, potentially reducing side effects. The cleavage of the peptide linker is a key part of this activation mechanism.
Non-Oncological Applications: The principle of targeted delivery via cleavable linkers is being explored for other diseases, such as autoimmune disorders and infections, where specific cell types need to be targeted.
The versatility of the peptide scaffold allows for rational design. By substituting different natural or unnatural amino acids into the sequence, researchers can modulate its cleavage rate, solubility, and stability, thereby optimizing the therapeutic index of the resulting bioconjugate. This makes peptide linkers like this compound a central focus for innovation in the future of targeted medicine.
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| Boc | tert-Butyloxycarbonyl |
| This compound | tert-Butyloxycarbonyl-L-valyl-dolaisoleucyl-L-diaminopropionyl-L-phenylalanine methyl ester |
| Dap | Diaminopropionic acid |
| Dil | Dolaisoleucine |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| OMe | Methyl ester |
| Phe | Phenylalanine |
| Val | Valine |
| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid |
| Di-tert-butyl dicarbonate | Bis(2-methylpropan-2-yl) dicarbonate |
| Piperidine | Piperidine |
| Dimethylformamide | N,N-Dimethylformamide |
| p-Nitrophenol | 4-Nitrophenol |
| 5-Fluorouracil | 5-Fluoro-1H,3H-pyrimidine-2,4-dione |
Q & A
Basic: What are the standard protocols for synthesizing Boc-Val-Dil-Dap-Phe-OMe, and how can purity be validated?
Answer:
Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
Resin selection : Use Wang or Rink amide resin for C-terminal methyl ester formation.
Deprotection : 20% piperidine in DMF for Fmoc removal.
Coupling : HOBt/DIC activation in DCM:DMF (1:1), 2-hour reaction cycles.
Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Validation :
- HPLC : Use a C18 column with gradient elution (0.1% TFA in H2O/ACN) to assess purity (>95% target).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- NMR : Analyze side-chain deprotection completeness (e.g., absence of Boc signals in H NMR).
Reference: Standard SPPS protocols align with peptide chemistry best practices .
Advanced: How to resolve discrepancies between NMR and mass spectrometry data when characterizing this compound?
Answer:
Conflicts often arise from:
- Impurities : MS may detect minor byproducts invisible to NMR. Perform preparative HPLC for isolation.
- Ionization artifacts : Adjust MS parameters (e.g., solvent pH) to avoid adduct formation.
- Dynamic range limitations : Use C NMR or HSQC to confirm backbone connectivity if MS suggests correct mass but NMR signals are ambiguous.
Methodological workflow :
Re-run HPLC with narrower fractions.
Compare theoretical/practical isotopic patterns in MS.
Employ 2D NMR (COSY, NOESY) for stereochemical validation.
Reference: Analytical conflict resolution strategies are detailed in FAIR data principles .
Basic: What stability studies are essential for this compound under physiological conditions?
Answer:
Design experiments to assess:
- pH stability : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal stability : Store at 4°C, 25°C, and 40°C; quantify half-life using Arrhenius plots.
- Proteolytic resistance : Expose to serum or specific enzymes (e.g., trypsin).
Data table :
| Condition | Time (h) | Purity (%) | Major Degradants |
|---|---|---|---|
| pH 7.4, 37°C | 72 | 85 | Hydrolyzed ester |
| Trypsin (1 µg/mL) | 24 | 92 | None detected |
| Reference: Stability testing frameworks are adapted from pharmacological guidelines . |
Advanced: How to optimize solvent systems for this compound crystallization to improve X-ray diffraction quality?
Answer:
Crystallization challenges often stem from:
- Flexible side chains : Use Dap (diaminopropionic acid) to introduce stabilizing hydrogen bonds.
- Solvent screening : Employ high-throughput vapor diffusion with 96-well plates. Test additives (e.g., PEGs, salts) and pH variations.
Methodology :
Precipitant screening: 20% PEG 3350, 0.1 M HEPES pH 7.2.
Microseeding: Crush existing crystals for seeding.
Cryoprotection: 25% glycerol in reservoir solution.
Advanced tip : Use synchrotron radiation for small/diffuse crystals.
Reference: Crystallization optimization aligns with structural biology protocols .
Basic: What in vitro assays are recommended to evaluate the bioactivity of this compound?
Answer:
Prioritize assays based on target pathways:
- Receptor binding : Radioligand displacement assays (e.g., H-labeled competitors).
- Enzyme inhibition : Measure IC50 via fluorogenic substrates (e.g., for proteases).
- Cell viability : MTT assay in relevant cell lines (48–72 hours).
Data interpretation : - Normalize to positive/negative controls.
- Use nonlinear regression (GraphPad Prism) for dose-response curves.
Reference: Bioactivity assessment frameworks follow pharmacological best practices .
Advanced: How to address low reproducibility in this compound synthesis yields across labs?
Answer:
Reproducibility issues may arise from:
- Coupling efficiency variability : Standardize resin swelling time (30 min in DCM) and pre-activate amino acids.
- Ambient humidity : Control reaction environment (<30% RH for moisture-sensitive steps).
- Batch-to-batch reagent differences : Use HPLC-grade solvents and validate Boc-Dap-OH purity via C NMR.
Collaborative solution :
Share detailed protocols via platforms like Zenodo (DOI-assigned).
Conduct round-robin tests with interlab comparisons.
Reference: Reproducibility frameworks are emphasized in FAIR data guidelines .
Basic: What computational tools are suitable for modeling this compound’s conformational dynamics?
Answer:
- Molecular Dynamics (MD) : GROMACS or AMBER with CHARMM36 force field.
- Docking : AutoDock Vina for receptor interaction prediction.
- QM/MM : Gaussian09 for electronic structure analysis of active sites.
Workflow :
Generate initial structure via SMILES string.
Solvate in TIP3P water box.
Run 100 ns MD simulations; analyze RMSD/RMSF.
Reference: Computational methodologies are validated in peer-reviewed MD studies .
Advanced: How to design a study resolving conflicting reports on this compound’s membrane permeability?
Answer:
Address contradictions via:
- Parallel assays : Compare PAMPA, Caco-2, and artificial bilayer models.
- Buffer composition : Vary pH (5.0–7.4) to mimic physiological gradients.
- Analytical validation : Use LC-MS/MS to quantify intracellular uptake.
Hypothesis testing : - Null hypothesis: Permeability differences are due to assay-specific artifacts.
- Alternative hypothesis: Protonation states (Dap’s amine) modulate transport.
Reference: Experimental design aligns with PICO framework (Population: synthetic peptides; Intervention: permeability assays; Comparison: assay types; Outcome: standardized metrics) .
Basic: What metadata standards should be reported for this compound in public datasets?
Answer:
Follow FAIR principles:
- Chemical identifiers : InChIKey, SMILES.
- Synthesis : Resin type, coupling times, cleavage conditions.
- Analytical data : HPLC gradients, MS parameters, NMR acquisition details.
Template :
| Metadata Category | Example Entry |
|---|---|
| InChIKey | XXXX-XXXX-XXXX |
| HPLC Column | Agilent Zorbax C18 |
| MS Ionization Mode | ESI+ |
| Reference: Metadata requirements are outlined in FAIR chemistry guidelines . |
Advanced: How to apply machine learning to predict this compound’s solubility from structural descriptors?
Answer:
Feature extraction : Calculate logP, PSA, and H-bond donors via RDKit.
Dataset curation : Aggregate solubility data from PubChem and ChEMBL.
Model training : Use Random Forest or GNNs on platforms like TensorFlow.
Validation : Compare predicted vs. experimental solubility in 5 solvents.
Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
